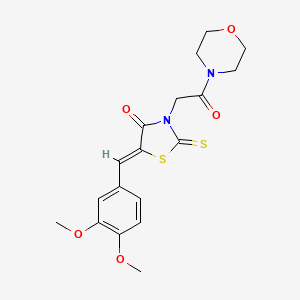
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N2O5S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer potential, anti-HIV properties, and other pharmacological effects based on recent studies.
Chemical Structure and Synthesis
The compound features a thiazolidin-4-one core structure with a morpholino group and a substituted benzylidene moiety. The synthesis of thiazolidin-4-ones typically involves the condensation of thioketones with various aldehydes or ketones. Recent advancements in synthetic methodologies have improved yields and purity, facilitating the exploration of their biological activities .
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have indicated that thiazolidin-4-one derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | TBD | Apoptosis induction |
| Other derivative 1 | MCF-7 (breast cancer) | 12.5 | G2/M phase arrest |
| Other derivative 2 | A549 (lung cancer) | 15.0 | Caspase activation |
Anti-HIV Activity
In silico studies have suggested that thiazolidin-4-one derivatives may interact effectively with HIV proteins, specifically gp41, which is crucial for viral entry into host cells. However, experimental results indicated that while some derivatives exhibited binding affinity, they were not effective in inhibiting HIV replication in cell cultures due to high cytotoxicity towards host cells .
Table 2: Inhibition of HIV Replication
| Compound | IC50 (µM) | Host Cell Toxicity (MT-4) | Remarks |
|---|---|---|---|
| This compound | TBD | High | Not effective against HIV due to toxicity |
Other Pharmacological Activities
Beyond anticancer and anti-HIV effects, thiazolidin-4-one derivatives have demonstrated various pharmacological activities including:
- Antimicrobial Activity : Effective against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines .
Case Studies
- In Vivo Studies : In animal models, thiazolidin-4-one derivatives have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents .
- Toxicity Evaluations : Extensive toxicity assessments on zebrafish models revealed that while some compounds exhibited beneficial therapeutic effects, they also posed risks at higher concentrations .
属性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-23-13-4-3-12(9-14(13)24-2)10-15-17(22)20(18(26)27-15)11-16(21)19-5-7-25-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIQBBEGZXVPC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














